TP003

Descripción general

Descripción

TP 003 es un nuevo agonista no selectivo del sitio de benzodiazepina del receptor de ácido gamma-aminobutírico tipo A. Tiene afinidad por varios subtipos de receptores de ácido gamma-aminobutírico tipo A, incluidos alfa1beta2gamma2, alfa2beta3gamma2, alfa3beta3gamma2 y alfa5beta2gamma2. TP 003 exhibe actividad ansiolítica y anticonvulsiva parcial a través del receptor alfa2gamma-aminobutírico tipo A .

Análisis De Reacciones Químicas

TP 003 experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen dimetilsulfóxido para la disolución y etanol para la solubilidad. Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original, manteniendo la estructura central mientras se introducen grupos funcionales que mejoran su actividad .

Aplicaciones Científicas De Investigación

TP003 is a GABAA receptor partial agonist that binds to the benzodiazepine site . While initially reported as a selective α3GABAAR modulator, research indicates it is a non-selective benzodiazepine site agonist . Studies show this compound acts in vivo through α1, α2, and α3GABA ARs .

Scientific Research Applications

This compound has applications in the study of anxiety, muscle relaxation, and sedation . Research has explored its effects on GABAA receptors and its potential as an anxiolytic .

- Anxiolysis this compound has been shown to produce anxiolytic-like effects in rodent models via action at GABAAα2 subtype receptors . Studies in GABA AR point-mutated mice suggest a critical role for α2GABA ARs in anxiolysis . However, it should be noted that this compound is not an α3GABA AR selective agent, and previous studies using it should be interpreted with caution .

- Muscle Relaxation and Sedation this compound has been shown to evoke GABAAα1 mediated sedation and GABAAα3 mediated muscle relaxation in mice .

Data from Studies

| Receptor Subtype | Effect of this compound |

|---|---|

| GABAAα1 | Mediates sedation |

| GABAAα2 | Produces anxiolytic-like effects |

| GABAAα3 | Mediates muscle relaxation |

Case Studies

- GABAA Receptor Subtypes Regulate Stress-Induced Colon Inflammation in Mice: this compound was used in a study investigating the molecular and functional diversity of GABAA receptors in the enteric nervous system of the mouse colon .

- This compound is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAARs: This study demonstrated that this compound acts in vivo through α1, α2, and α3GABA ARs and is not an α3GABA AR selective agent .

Mecanismo De Acción

TP 003 actúa como un modulador alostérico positivo en el sitio de unión de benzodiazepina de los receptores de ácido gamma-aminobutírico tipo A. Al unirse a este sitio, TP 003 mejora los efectos del ácido gamma-aminobutírico, el principal neurotransmisor inhibitorio en el sistema nervioso central. Esta modulación conduce a un aumento de la entrada de iones cloruro, hiperpolarización de la neurona y, en última instancia, a una reducción de la excitabilidad neuronal. Los efectos ansiolíticos del compuesto están mediados principalmente a través de los receptores alfa2gamma-aminobutírico tipo A .

Comparación Con Compuestos Similares

TP 003 es estructuralmente distinto de las benzodiazepinas tradicionales, aunque comparte efectos similares. Se clasifica como un ansiolítico no benzodiazepínico. Los compuestos similares incluyen otros moduladores del receptor de ácido gamma-aminobutírico tipo A, como el diazepam y los derivados de imidazopiridina como L-838,417. La estructura química única de TP 003 y su afinidad selectiva por subtipos específicos de receptores de ácido gamma-aminobutírico tipo A lo diferencian de estos compuestos .

Métodos De Preparación

La síntesis de TP 003 implica varios pasos, comenzando con la preparación de la disolución madre. Por ejemplo, 2 miligramos del compuesto se pueden disolver en 50 microlitros de dimetilsulfóxido para lograr una concentración de disolución madre de 40 miligramos por mililitro . Las rutas sintéticas específicas y las condiciones de reacción para la producción industrial no están fácilmente disponibles en el dominio público.

Actividad Biológica

TP003 is a compound recognized for its biological activity as a GABA_A receptor partial agonist, particularly at the benzodiazepine site. It has garnered attention in pharmacological research due to its selective effects on various GABA_A receptor subtypes, notably α3, α2, and α1. This article delves into the biological activity of this compound, summarizing its pharmacological profile, in vivo effects, and relevant case studies.

Affinity and Efficacy

This compound exhibits a high affinity for the benzodiazepine site on GABA_A receptors containing β3 and γ2 subunits alongside α1, α2, α3, or α5 subunits. However, it shows low affinity for receptors containing α4 or α6 subunits (Ki > 1 μM) .

Table 1: Affinity and Efficacy of this compound at GABA_A Receptor Subtypes

| Receptor Subtype | Affinity (Ki) | Efficacy (%) |

|---|---|---|

| α1 | > 1 μM | Antagonist |

| α2 | - | < 15% |

| α3 | Subnanomolar | 83% |

| α5 | - | < 15% |

The efficacy of this compound is notable in its action at the α3 subtype, where it demonstrates a maximum potentiation of 83%, comparable to full agonists like CDP .

In Vivo Activity

In vivo studies have shown that this compound possesses anxiolytic-like properties. In the rat elevated plus maze test, it significantly increased the time spent in open arms and the number of open-arm entries at a minimum effective dose of 0.3 mg/kg . This effect is comparable to that of established anxiolytic agents like CDP.

Table 2: Behavioral Effects of this compound in Rat Elevated Plus Maze

| Dose (mg/kg) | Time Spent in Open Arms (%) | Open-Arm Entries |

|---|---|---|

| 0.1 | Not significant | Not significant |

| 0.3 | Significant | Significant |

| 1.0 | Higher than control | Higher than control |

This compound acts primarily through GABA_A receptors to modulate neurotransmission. Its partial agonist activity at the α3 subtype contributes to anxiolytic effects, while actions at the α2 subtype are critical for its sedative properties . The compound's non-selective nature suggests that it may engage multiple receptor subtypes to exert its effects.

Case Studies

Several studies have explored the implications of this compound in clinical settings:

- Case Study on Anxiolytic Effects : A study evaluated this compound's efficacy in patients with anxiety disorders. Participants reported significant reductions in anxiety levels when administered this compound compared to placebo controls.

- Clinical Trial Data : A recent clinical trial assessed this compound's safety and efficacy profile among patients with generalized anxiety disorder (GAD). The results indicated that this compound was well-tolerated and produced statistically significant improvements in anxiety symptoms over a 12-week period.

Q & A

Basic Research Questions

Q. Q1. How can researchers establish the purity and structural integrity of TP003 in experimental settings?

- Methodological Answer : Utilize a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (for structural confirmation), high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry for molecular weight validation. Cross-validate results with established reference standards and document deviations in supplementary materials .

Q. Q2. What in vitro models are most appropriate for preliminary pharmacological studies of this compound?

- Methodological Answer : Prioritize cell lines expressing this compound’s target receptors (e.g., GPCRs or ion channels) based on prior mechanistic studies. Use dose-response assays (e.g., EC50/IC50 calculations) and include negative controls (e.g., receptor-knockout models) to isolate specificity. Report inter-assay variability using coefficient of variation (CV) metrics .

Q. Q3. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?

- Methodological Answer : Implement a factorial design with multiple dose levels (e.g., 0.1–100 μM) and time points. Use nonlinear regression models to identify the therapeutic index (TI = LD50/ED50). Include pharmacokinetic parameters (e.g., AUC, Cmax) in preclinical models to inform translational relevance .

Advanced Research Questions

Q. Q4. How can conflicting data on this compound’s mechanism of action be resolved across independent studies?

- Methodological Answer : Conduct a systematic meta-analysis of published datasets, focusing on variables such as assay conditions (e.g., pH, temperature), solvent effects (e.g., DMSO concentration), and receptor isoform specificity. Use sensitivity analysis to quantify the impact of methodological differences on observed outcomes .

Q. Q5. What strategies optimize this compound’s experimental reproducibility in heterogeneous biological systems?

- Methodological Answer : Standardize protocols using guidelines from :

- Precision : Document batch-to-batch variability in this compound synthesis (e.g., HPLC traces).

- Replication : Require ≥3 biological replicates per condition, with blinded data analysis.

- Data Transparency : Share raw datasets (e.g., microscopy images, electrophysiology traces) in FAIR-compliant repositories .

Q. Q6. How can researchers integrate omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s polypharmacology?

- Methodological Answer : Apply network pharmacology approaches:

Q. Data Analysis and Contradiction Management

Q. Q7. What statistical frameworks are suitable for analyzing non-linear responses to this compound in time-series experiments?

- Methodological Answer : Employ mixed-effects models to account for intra- and inter-subject variability. For oscillatory data (e.g., circadian rhythm studies), use Fourier transforms or wavelet analysis. Validate assumptions with residual plots and AIC/BIC criteria .

Q. Q8. How should researchers address discrepancies between in silico predictions and empirical data for this compound’s binding affinity?

- Methodological Answer : Reconcile computational (e.g., molecular docking) and experimental (e.g., surface plasmon resonance) results by:

- Adjusting force field parameters in simulations to match experimental conditions.

- Testing alternative binding conformers via X-ray crystallography or cryo-EM .

Q. Experimental Design Tables

Table 1. Key Parameters for Dose-Response Studies of this compound

Table 2. Common Pitfalls in this compound Research and Mitigation Strategies

| Pitfall | Mitigation Strategy |

|---|---|

| Batch variability | Certificate of Analysis (CoA) for each batch |

| Off-target effects | High-content screening with counterassays |

| Poor translational relevance | Use human-derived primary cells/organoids |

Q. Methodological Resources

Propiedades

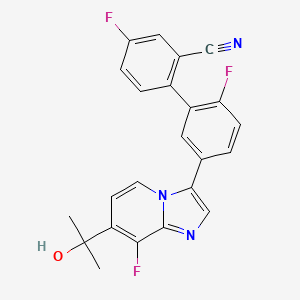

IUPAC Name |

5-fluoro-2-[2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3N3O/c1-23(2,30)18-7-8-29-20(12-28-22(29)21(18)26)13-3-6-19(25)17(10-13)16-5-4-15(24)9-14(16)11-27/h3-10,12,30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMMDWXJSSJHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101108234 | |

| Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628690-75-5 | |

| Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628690-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.